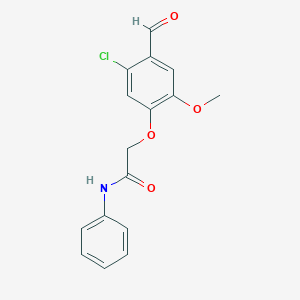![molecular formula C24H23N3O2 B307646 7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B307646.png)
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound with potential applications in scientific research. This compound is also known as MQ and is a member of the quinoline family of compounds. MQ has been the subject of scientific research due to its potential therapeutic properties and its ability to interact with biological systems.
作用機序
The mechanism of action of MQ is not fully understood. However, it is believed that MQ interacts with biological systems by binding to specific receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, which can ultimately lead to the observed biological effects of MQ.
Biochemical and Physiological Effects:
MQ has been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of inflammation, the induction of cell death in cancer cells, and the inhibition of microbial growth. MQ has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
MQ has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized. Additionally, MQ has been shown to have a low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, one limitation of MQ is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MQ. One area of research is the development of MQ-based therapies for the treatment of neurological disorders, such as Alzheimer's disease. Another area of research is the development of MQ-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MQ and its potential applications in scientific research.
合成法
MQ can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create MQ from starting materials. Biosynthesis involves the use of living organisms to create MQ. Both methods have been used to create MQ in the laboratory.
科学的研究の応用
MQ has been the subject of scientific research due to its potential therapeutic properties. MQ has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. MQ has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
特性
製品名 |
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol |
|---|---|
分子式 |
C24H23N3O2 |
分子量 |
385.5 g/mol |
IUPAC名 |
7-[(4-methoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C24H23N3O2/c1-15-5-4-6-21(25-15)27-22(17-9-12-19(29-3)13-10-17)20-14-11-18-8-7-16(2)26-23(18)24(20)28/h4-14,22,28H,1-3H3,(H,25,27) |
InChIキー |
AZRSNEKCPHXKFJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)OC)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
正規SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)OC)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)

![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)